Ranolazine Impurity 8
CAS No.:
Cat. No.: VC18549037
Molecular Formula: C31H46N6O3
Molecular Weight: 550.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H46N6O3 |
|---|---|
| Molecular Weight | 550.7 g/mol |
| IUPAC Name | 2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40) |
| Standard InChI Key | QQNAHDFZOTZZDO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Ranolazine Impurity 8 is chemically designated as 1-(4-(2-(2-(4-(2-(2-aminoethyl)-1-piperidinyl)-1-hydroxyethyl)-1-methyl-1H-imidazol-5-yl)thiazol-4-yl)thiazol-2-yl)phenyl)-3-methylurea. Its molecular formula is C₃₁H₄₆N₆O₃, with a molecular weight of 550.7 g/mol. The compound’s CAS registry number, 1213269-66-9, facilitates unambiguous identification in regulatory and research contexts. Structurally, it features a piperidine ring, imidazole, and thiazole moieties, which are common in cardiovascular therapeutics (Table 1).
Table 1: Key Chemical Identifiers of Ranolazine Impurity 8
| Property | Value |
|---|---|
| CAS Number | 1213269-66-9 |
| Molecular Formula | C₃₁H₄₆N₆O₃ |
| Molecular Weight | 550.7 g/mol |
| IUPAC Name | 1-(4-(2-(2-(4-(2-(2-aminoethyl)-1-piperidinyl)-1-hydroxyethyl)-1-methyl-1H-imidazol-5-yl)thiazol-4-yl)thiazol-2-yl)phenyl)-3-methylurea |
The impurity’s formation is attributed to side reactions during ranolazine synthesis, particularly incomplete esterification or unintended cyclization events. Its structural similarity to ranolazine complicates separation processes, necessitating advanced chromatographic techniques for isolation and quantification.
Analytical Methods for Detection and Quantification
The trace-level detection of Ranolazine Impurity 8 requires highly sensitive methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its specificity and precision. A validated LC-MS/MS method, as described by recent studies, employs a Poroshell C18 PFP column (150 × 3.0 mm, 2.7 µm) with a gradient elution system using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) . The method achieves a limit of quantification (LOQ) of 0.15 ppm, ensuring compliance with the International Council for Harmonisation (ICH) threshold of 0.5 ppm for genotoxic impurities .
Key validation parameters include:
-
Linearity: 0.05–5.0 ppm (correlation coefficient >0.99)
-
Recovery: 102.9%–112.3% across spiked concentrations
-
Precision: Relative standard deviation (RSD) <5% for intraday and interday analyses
This method’s robustness enables its application in stability studies, batch release testing, and regulatory submissions.
Regulatory and Compliance Considerations
Pharmaceutical regulators, including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), mandate strict control over impurities in active pharmaceutical ingredients (APIs). Ranolazine Impurity 8 falls under the “Potential Genotoxic Impurity” category due to structural alerts such as aromatic amines and nitroso groups. Regulatory guidelines require its concentration to remain below 0.5 ppm in the final drug product, necessitating:
-
Risk Assessment: Computational toxicology tools (e.g., Derek Nexus) to predict mutagenic potential.
-
Control Strategies: In-process monitoring, purification steps, and storage condition optimization.
-
Documentation: Detailed impurity profiles in Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) .
Synthesis Pathways and Formation Mechanisms
While the exact synthesis route for Ranolazine Impurity 8 remains proprietary, its formation is hypothesized to occur during the final stages of ranolazine synthesis. Key intermediates, such as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol (CAS 25772-81-0) and ranolazine O-desmethyl impurity (CAS 172430-45-4), may undergo unintended side reactions under acidic or high-temperature conditions . For example, residual hydroxyl groups on intermediates could react with urea derivatives, leading to the impurity’s formation (Figure 1).
Figure 1: Hypothesized Formation Pathway of Ranolazine Impurity 8
-
Intermediate A: 1-(2-methoxyphenoxy)-3-chloropropan-2-ol reacts with piperidine derivatives.
-
Intermediate B: Cyclization forms the imidazole-thiazole core.
-
Side Reaction: Urea coupling at the phenyl group generates Impurity 8.
Stability and Degradation Implications
-
Protective Packaging: Light-resistant containers with desiccants.
-
pH Monitoring: During formulation to prevent alkaline hydrolysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume